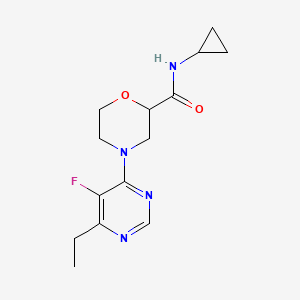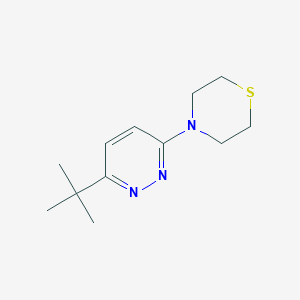![molecular formula C11H13F3N2 B15121198 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15121198.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine: is a compound that features a piperidine ring substituted with a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced via trifluoromethylation of a suitable precursor, such as 4-iodobenzene.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors .
Industry:
Mecanismo De Acción
The mechanism by which 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, offering different reactivity and properties.
Uniqueness: 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine is unique due to the combination of the piperidine and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-4-7-16(8-5-9)10-3-1-2-6-15-10/h1-3,6,9H,4-5,7-8H2 |
Clave InChI |
KOYULLUYSHDLTL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-(2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15121125.png)
![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121153.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B15121176.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
![N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121196.png)
